![molecular formula C16H14ClN3OS2 B2876337 (4-(4-氯苯并[d]噻唑-2-基)哌嗪-1-基)(噻吩-2-基)甲苯酮 CAS No. 897479-74-2](/img/structure/B2876337.png)

(4-(4-氯苯并[d]噻唑-2-基)哌嗪-1-基)(噻吩-2-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

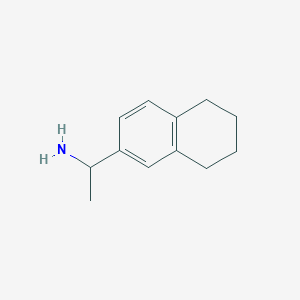

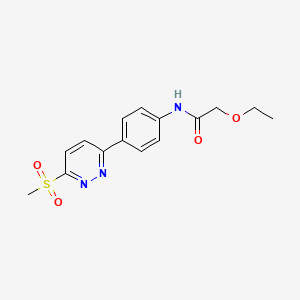

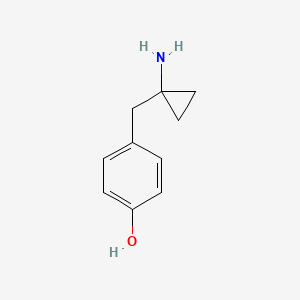

“(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone” is a chemical compound with the molecular formula C16H13ClN4O4S . It has a molecular weight of 392.8 g/mol . The compound is part of the benzothiazole class of compounds, which are known to possess a broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring attached to a piperazine ring via a nitrogen atom . The benzothiazole ring is substituted at the 4-position with a chlorine atom . The exact 3D conformer and other structural details are not provided in the sources retrieved.Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 392.0346038 g/mol . The topological polar surface area is 124 Ų . The compound has a heavy atom count of 26 .科学研究应用

Antibacterial Activity

This compound has been studied for its potential as an antibacterial agent. The structurally modified derivatives of the benzothiazole and piperazine moieties have shown activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. These findings suggest that it could be developed into new antibacterial drugs .

Anti-inflammatory Properties

Derivatives of benzothiazole have been synthesized and analyzed for their anti-inflammatory properties. Some derivatives have demonstrated significant inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation. This indicates the compound’s potential application in developing anti-inflammatory medications .

Cytotoxic Activity

The compound’s derivatives have also been explored for their cytotoxic activity against various cancer cell lines. This research is crucial for the development of new chemotherapeutic agents that can target cancer cells selectively without harming healthy cells .

Drug Development

Due to its versatile nature, this compound is a candidate for drug development. Its unique properties allow it to be used in creating pharmacophores, which are parts of a molecule that are responsible for its biological activity. This can lead to the development of new drugs with improved efficacy and safety profiles.

Pharmacological Drug Design

The hybrid structure of benzothiazole and piperazine in the compound makes it a valuable scaffold in pharmacological drug design. It can act as a dopamine and serotonin antagonist, which are important targets in the treatment of psychiatric disorders .

作用机制

Target of Action

Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 , which play a crucial role in the inflammatory response.

Mode of Action

Similar compounds have been shown to interact with their targets (cox enzymes) and inhibit their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential COX inhibitory activity . By inhibiting COX enzymes, it can prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory properties . By inhibiting COX enzymes and subsequently reducing prostaglandin production, it could alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.

属性

IUPAC Name |

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUISAVVJGBYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2876258.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2876265.png)

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)